6-(4-Chlorophenoxy)-5-nitropyrimidin-4-amine
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Overview
Description
6-(4-Chlorophenoxy)-5-nitropyrimidin-4-amine is a chemical compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a chlorophenoxy group at the 6th position, a nitro group at the 5th position, and an amine group at the 4th position of the pyrimidine ring. Pyrimidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Chlorophenoxy)-5-nitropyrimidin-4-amine typically involves the following steps:
Chlorophenoxy Substitution: The chlorophenoxy group can be introduced through a nucleophilic aromatic substitution reaction. This involves reacting a suitable chlorophenol derivative with the pyrimidine ring under basic conditions.
Industrial Production Methods
Industrial production methods for this compound involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, reaction time, and the concentration of reagents. The use of catalysts and solvents can also enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
6-(4-Chlorophenoxy)-5-nitropyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas and a palladium catalyst.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas and a palladium catalyst.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
Oxidation: Formation of nitroso or hydroxylamine derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
6-(4-Chlorophenoxy)-5-nitropyrimidin-4-amine has various scientific research applications, including:
Medicinal Chemistry: This compound is used as a building block for the synthesis of pharmaceutical agents with potential therapeutic activities.
Agricultural Chemistry: It is used in the development of agrochemicals such as herbicides and pesticides.
Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding.
Material Science: It is used in the synthesis of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 6-(4-Chlorophenoxy)-5-nitropyrimidin-4-amine involves its interaction with specific molecular targets. The compound can act as an inhibitor of enzymes or receptors, leading to the modulation of biochemical pathways. The presence of the nitro group and the chlorophenoxy group contributes to its binding affinity and specificity towards the target molecules.
Comparison with Similar Compounds
Similar Compounds
6-(4-Chlorophenoxy)-5-nitropyrimidin-4-amine: Unique due to the presence of both nitro and chlorophenoxy groups.
4-Chlorophenoxyacetic acid: Similar structure but lacks the nitro group.
N-(6-(4-Chlorophenoxy)hexyl)-N’-cyano-N’'-4-pyridyl guanidine: Similar chlorophenoxy group but different functional groups.
Uniqueness
This compound is unique due to the combination of the nitro group, chlorophenoxy group, and amine group on the pyrimidine ring
Properties
IUPAC Name |
6-(4-chlorophenoxy)-5-nitropyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN4O3/c11-6-1-3-7(4-2-6)18-10-8(15(16)17)9(12)13-5-14-10/h1-5H,(H2,12,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEFYOVCNZLFLGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=NC=NC(=C2[N+](=O)[O-])N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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